molecular formula C19H16BrIO4S B13112470 4-Bromo-4'-[(hydroxy)(tosyloxy)iodo]biphenyl

4-Bromo-4'-[(hydroxy)(tosyloxy)iodo]biphenyl

Cat. No.: B13112470
M. Wt: 547.2 g/mol
InChI Key: VUPQPRWJJNYNLC-UHFFFAOYSA-N
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Description

4-Bromo-4’-[(hydroxy)(tosyloxy)iodo]biphenyl is a compound that belongs to the class of hypervalent iodine reagents. These compounds are known for their versatility in organic synthesis, particularly in oxidation and functional group transformations. The presence of both bromine and iodine in the biphenyl structure makes it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-4’-[(hydroxy)(tosyloxy)iodo]biphenyl can be synthesized through a series of reactions starting from biphenyl derivatives. One common method involves the bromination of biphenyl to introduce the bromine atom, followed by iodination to introduce the iodine atom.

Industrial Production Methods

Industrial production of 4-Bromo-4’-[(hydroxy)(tosyloxy)iodo]biphenyl typically follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-[(hydroxy)(tosyloxy)iodo]biphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-4’-[(hydroxy)(tosyloxy)iodo]biphenyl has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for oxidation and functional group transformations.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of diagnostic agents and therapeutic compounds.

    Industry: Applied in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 4-Bromo-4’-[(hydroxy)(tosyloxy)iodo]biphenyl involves the formation of hypervalent iodine intermediates. These intermediates facilitate the transfer of oxygen or other functional groups to the substrate, leading to the desired transformation. The molecular targets and pathways involved depend on the specific reaction and substrate used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-4’-[(hydroxy)(tosyloxy)iodo]biphenyl is unique due to its combination of bromine, iodine, hydroxy, and tosyloxy groups. This combination provides a versatile platform for various chemical transformations, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C19H16BrIO4S

Molecular Weight

547.2 g/mol

IUPAC Name

[[4-(4-bromophenyl)phenyl]-hydroxy-λ3-iodanyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C19H16BrIO4S/c1-14-2-12-19(13-3-14)26(23,24)25-21(22)18-10-6-16(7-11-18)15-4-8-17(20)9-5-15/h2-13,22H,1H3

InChI Key

VUPQPRWJJNYNLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OI(C2=CC=C(C=C2)C3=CC=C(C=C3)Br)O

Origin of Product

United States

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